4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate
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Overview
Description
4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a trimethylbenzene ring, an acetamido group, and a phenyl acetate moiety. It is commonly used in chemical synthesis and has been studied for its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with acetamide to form the sulfonylacetamido intermediate. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems. The use of high-pressure reactors and temperature control systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted phenyl acetate derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the acetamido and phenyl acetate moieties can interact with various biological pathways, modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL METHYL ETHER: Similar structure but with a methyl ether group instead of an acetate group.
4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL BENZOATE: Similar structure but with a benzoate group instead of an acetate group.
Uniqueness
4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its potential as an enzyme inhibitor, while the acetamido and phenyl acetate moieties provide versatility in chemical modifications and applications.
This detailed article provides a comprehensive overview of 4-[N-(2,4,5-TRIMETHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H21NO5S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
[4-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]phenyl] acetate |
InChI |
InChI=1S/C19H21NO5S/c1-12-10-14(3)19(11-13(12)2)26(23,24)20(15(4)21)17-6-8-18(9-7-17)25-16(5)22/h6-11H,1-5H3 |
InChI Key |
DLWBHCSKSHMPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C |
Origin of Product |
United States |
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